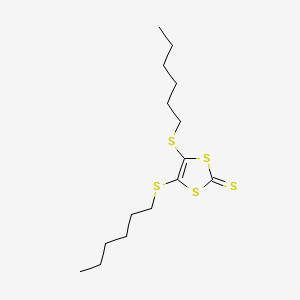

1,3-二噻吩-2-硫酮,4,5-双(己硫基)-

描述

“1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” is an organosulfur compound . It is the sodium salt of the conjugate base of the 4,5-bis(sulfanyl)-2H-1,3-dithiole-2-thione . The salt is a precursor to dithiolene complexes and tetrathiafulvalenes .

Synthesis Analysis

The synthesis of “1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” involves the reaction of bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato) zincate and 4,5-bis(cyanoethylthio)-1,3-dithiole-2-thione with 6-deoxy-6-iodo-glucopyranose and glucopyranosyl bromide to synthesize DMIT-carbohydrate conjugates .Molecular Structure Analysis

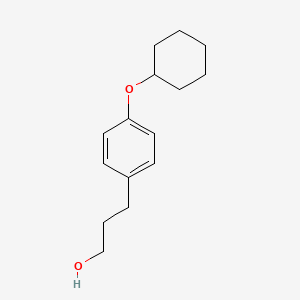

The molecular structure of “1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” is complex and involves several sulfur atoms . The structure can be visualized using 3D modeling software .Chemical Reactions Analysis

The chemical reactions involving “1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” are complex and involve several steps . For example, the reduction of carbon disulfide with sodium affords sodium 1,3-dithiole-2-thione-4,5-dithiolate together with sodium trithiocarbonate .Physical And Chemical Properties Analysis

“1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” is a yellow solid with a molar mass of 242.31 g·mol−1 . Its chemical formula is C3Na2S5 .科学研究应用

Hybrid Organic–Inorganic Materials

The synthesis of hybrid materials involves electropolymerization of pyrrole and inorganic complexes based on the DMIT ligand. These complexes include [NEt₄]₂[M(DMIT)ₙ] (M = Ni, Pd, or Sn; n = 2 or 3). Spectroscopic data reveal that DMIT-containing anions are seamlessly incorporated into the polypyrrole framework during electropolymerization. These materials exhibit good thermal stability and conductivity values expected for semiconductors. Researchers explore their potential in applications such as electric energy storage systems, sensors, biosensors, and anti-corrosion coatings .

Coordination Chemistry

The DMIT ligand and its chalcogen atom-substituted isologs have found extensive use in organic and coordination chemistry. Over the past eight years, diverse and interesting DMIT coordination complexes have been described, showcasing their versatility and potential applications .

Metal Dithiolene Complexes

Metal dithiolene complexes (R₂M(DMIT)₂, where R = PyMe, NEt₄, NMe₄, NPr₄, NBu₄, and DMIT = 1,3-dithiole-2-thione-4,5-dithiolate) exhibit unique properties relevant to various fields. These include conducting and superconducting materials, nonlinear optics, catalysis, and dyes. Researchers continue to study these complexes for their intriguing behavior and practical applications .

Electronic Structure and Adsorption on Surfaces

Recent first-principles studies have explored the electronic structure and adsorption geometry of nickel complexes with DMIT ligands. These investigations consider the effect of surfaces (e.g., TiO₂) on the absorption spectra of nickel-DMIT complexes. Such insights contribute to applications in catalysis, sensors, and optoelectronics .

Electrochromic Materials

Given their redox properties, DMIT-based materials are promising candidates for electrochromic applications. Researchers investigate their ability to change color reversibly upon application of an external voltage. Potential uses include smart windows, displays, and privacy glass .

Catalysis and Electrocatalysis

Metal complexes containing DMIT ligands serve as catalysts or catalyst supports. For example, they find application in proton exchange membrane (PEM) fuel cells. Their unique electronic structure and redox behavior make them intriguing candidates for efficient energy conversion processes .

属性

IUPAC Name |

4,5-bis(hexylsulfanyl)-1,3-dithiole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26S5/c1-3-5-7-9-11-17-13-14(20-15(16)19-13)18-12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJJMSTTXDSWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=C(SC(=S)S1)SCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26S5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461454 | |

| Record name | 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- | |

CAS RN |

149468-17-7 | |

| Record name | 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)

![2-Bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)

![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)

![4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032294.png)

![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)

![2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine](/img/structure/B3032297.png)

![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032298.png)

![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032299.png)